molecular formula C24H17FN4OS B11072471 3-(4-Fluorophenyl)-2-[(3-methylquinoxalin-2-yl)methylsulfanyl]quinazolin-4-one

3-(4-Fluorophenyl)-2-[(3-methylquinoxalin-2-yl)methylsulfanyl]quinazolin-4-one

Cat. No.: B11072471
M. Wt: 428.5 g/mol
InChI Key: WFUZATAGYHCFGJ-UHFFFAOYSA-N
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Description

3-(4-FLUOROPHENYL)-2-{[(3-METHYL-2-QUINOXALINYL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE is an organic compound with a complex structure that includes a fluorophenyl group, a quinoxaline moiety, and a quinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-FLUOROPHENYL)-2-{[(3-METHYL-2-QUINOXALINYL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Quinoxaline Moiety: This step involves the condensation of an o-phenylenediamine derivative with a diketone to form the quinoxaline ring.

    Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced.

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate precursor to form the quinazolinone ring.

    Coupling Reactions: The final step involves coupling the quinoxaline and quinazolinone moieties through a sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-(4-FLUOROPHENYL)-2-{[(3-METHYL-2-QUINOXALINYL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The quinazolinone ring can be reduced under appropriate conditions.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-FLUOROPHENYL)-2-{[(3-METHYL-2-QUINOXALINYL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Biology: It can be used in studies to understand its interaction with biological macromolecules.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 3-(4-FLUOROPHENYL)-2-{[(3-METHYL-2-QUINOXALINYL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • **3-(4-CHLOROPHENYL)-2-{[(3-METHYL-2-QUINOXALINYL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE
  • **3-(4-BROMOPHENYL)-2-{[(3-METHYL-2-QUINOXALINYL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE

Uniqueness

3-(4-FLUOROPHENYL)-2-{[(3-METHYL-2-QUINOXALINYL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE is unique due to the presence of the fluorophenyl group, which can impart distinct electronic properties compared to its chloro or bromo analogs. This can affect its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C24H17FN4OS

Molecular Weight

428.5 g/mol

IUPAC Name

3-(4-fluorophenyl)-2-[(3-methylquinoxalin-2-yl)methylsulfanyl]quinazolin-4-one

InChI

InChI=1S/C24H17FN4OS/c1-15-22(27-21-9-5-4-8-20(21)26-15)14-31-24-28-19-7-3-2-6-18(19)23(30)29(24)17-12-10-16(25)11-13-17/h2-13H,14H2,1H3

InChI Key

WFUZATAGYHCFGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)F

Origin of Product

United States

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